

# Head-to-head comparison of Rituximab biosimilars in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Rituximab (anti-CD20) |           |
| Cat. No.:            | B13396804             | Get Quote |

# A Head-to-Head Functional Comparison of Rituximab Biosimilars

An essential guide for researchers, scientists, and drug development professionals on the comparative functional performance of leading Rituximab biosimilars.

This guide provides a comprehensive, data-driven comparison of the in-vitro functional attributes of various Rituximab biosimilars against the reference product, Rituxan® (also marketed as MabThera®). The primary mechanisms of action for Rituximab—Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and apoptosis induction—are scrutinized through a compilation of publicly available experimental data. This document aims to equip researchers with the critical information needed to assess the bio-similarity and potential interchangeability of these therapeutic agents.

# **Executive Summary**

Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-lymphocytes, has revolutionized the treatment of B-cell malignancies and autoimmune diseases.[1][2][3][4] The expiration of its patent has paved the way for the development of several biosimilars.[5] Regulatory approval of a biosimilar hinges on a comprehensive comparability exercise, demonstrating high similarity to the originator product in terms of quality, safety, and efficacy.[6] [7][8][9] A cornerstone of this demonstration lies in the head-to-head comparison of their functional activities. This guide synthesizes data from multiple studies to present a clear picture



of how currently marketed biosimilars perform in key functional assays. While most biosimilars exhibit a high degree of similarity to the reference product, minor but measurable differences in potency and binding affinities have been reported.[1][10]

## **Comparative Functional Data**

The following tables summarize the quantitative data from functional assays comparing various Rituximab biosimilars to the reference product. These assays are critical for evaluating the biological activity of the antibody.

Table 1: Relative Potency in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays



| Biosimilar   | Reference Product    | Relative Potency<br>(%) | Study/Source                                            |
|--------------|----------------------|-------------------------|---------------------------------------------------------|
| Biosimilar 1 | Ristova®             | Lower than reference    | Assessment of structural and functional similarity      |
| Biosimilar 3 | Ristova®             | Lower than reference    | Assessment of structural and functional similarity      |
| GP2013       | Originator Rituximab | Comparable              | Physicochemical and<br>Functional<br>Comparability      |
| HLX01        | MabThera®            | Highly Similar          | Physicochemical and functional assessments              |
| ABP 798      | Rituximab RP         | Similar                 | Analytical and functional similarity                    |
| PF-05280586  | RTX-EU/RTX-US        | Similar                 | Analytical Similarity as Base for Rituximab Biosimilars |
| RTXM83       | Originator Rituximab | Similar                 | Comparability of<br>Antibody-Mediated<br>Cell Killing   |

Note: "Comparable" and "Highly Similar" indicate that the biosimilar's potency fell within a predefined equivalence margin of the reference product.

Table 2: Relative Potency in Complement-Dependent Cytotoxicity (CDC) Assays



| Biosimilar   | Reference Product    | Relative Potency<br>(%) | Study/Source                                            |
|--------------|----------------------|-------------------------|---------------------------------------------------------|
| Biosimilar 1 | Ristova®             | Lower than reference    | Assessment of structural and functional similarity      |
| Biosimilar 3 | Ristova®             | Lower than reference    | Assessment of structural and functional similarity      |
| GP2013       | Originator Rituximab | Comparable              | Physicochemical and<br>Functional<br>Comparability      |
| HLX01        | MabThera®            | Highly Similar          | Physicochemical and functional assessments              |
| PF-05280586  | RTX-EU/RTX-US        | Similar                 | Analytical Similarity as Base for Rituximab Biosimilars |

Note: Some studies reported higher or lower CDC activity for certain biosimilars compared to the reference product, highlighting the sensitivity of this assay to manufacturing variations.[10] [11]

Table 3: Apoptosis Induction



| Biosimilar | Reference Product    | Apoptosis<br>Induction | Study/Source                                                    |
|------------|----------------------|------------------------|-----------------------------------------------------------------|
| HLX01      | MabThera®            | Similar                | Physicochemical and functional assessments                      |
| GP2013     | Originator Rituximab | Indistinguishable      | Physicochemical and<br>Functional<br>Comparability              |
| RTXM83     | Originator Rituximab | Similar                | Study Reports on Physiochemical and Biological Characterization |

# **Mechanism of Action and Experimental Workflows**

To understand the basis of the functional assays, it is crucial to visualize the underlying biological pathways and the experimental setups used for their assessment.

### **Rituximab's Mechanisms of Action**

Rituximab mediates the killing of CD20-positive B-cells through three primary mechanisms.





Click to download full resolution via product page

Caption: Rituximab's tripartite mechanism of action leading to B-cell depletion.

# **Experimental Workflow for Functional Assays**

The following diagram illustrates a generalized workflow for the in-vitro functional assays used to compare Rituximab biosimilars.





Click to download full resolution via product page

Caption: Generalized experimental workflow for ADCC and CDC functional assays.

## **Detailed Experimental Protocols**

The methodologies for the key functional assays are detailed below, based on descriptions from published studies.[6][10][12][13]

# **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay**

Objective: To measure the ability of Rituximab biosimilars to induce the lysis of target cells by effector cells.

Materials:



- Target Cells: CD20-expressing cell lines (e.g., Raji or WIL2-S cells).
- Effector Cells: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors, or Natural Killer (NK) cells.
- Antibodies: Rituximab biosimilar and reference product at various concentrations.
- Assay Medium: RPMI 1640 supplemented with fetal bovine serum.
- Detection Reagent: Lactate dehydrogenase (LDH) release assay kit or a fluorescence-based cytotoxicity assay (e.g., Calcein-AM release).

#### Protocol:

- Target cells are harvested, washed, and resuspended in assay medium at a defined concentration.
- Effector cells are prepared and mixed with target cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
- Serial dilutions of the Rituximab biosimilar and the reference product are prepared.
- The antibody dilutions are added to the cell mixture in a 96-well plate.
- Control wells include target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
- The plate is incubated for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
- After incubation, the plate is centrifuged, and the supernatant is collected.
- The amount of LDH or released fluorescent dye in the supernatant is quantified according to the manufacturer's instructions.
- The percentage of specific lysis is calculated using the formula: % Specific Lysis =
   [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
   Release)] \* 100



 Dose-response curves are generated, and the relative potency of the biosimilar to the reference product is determined.

## **Complement-Dependent Cytotoxicity (CDC) Assay**

Objective: To assess the ability of Rituximab biosimilars to induce cell lysis through the activation of the complement cascade.

#### Materials:

- Target Cells: CD20-expressing cell lines (e.g., Raji cells).
- Complement Source: Normal human serum or baby rabbit complement.
- Antibodies: Rituximab biosimilar and reference product at various concentrations.
- Assay Medium: RPMI 1640 supplemented with bovine serum albumin.
- Detection Method: Cell viability assay (e.g., resazurin-based) or a cytotoxicity assay.

#### Protocol:

- Target cells are harvested, washed, and plated in a 96-well plate at a specific density.
- Serial dilutions of the Rituximab biosimilar and the reference product are prepared and added to the cells.
- The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature.
- The complement source is added to each well.
- Control wells include cells with complement alone (background) and cells with a lysis agent (maximum killing).
- The plate is incubated for a defined time (e.g., 2 hours) at 37°C in a CO2 incubator.
- A cell viability reagent is added to each well, and the plate is incubated further as required.
- The absorbance or fluorescence is measured using a plate reader.



- The percentage of specific lysis is calculated based on the reduction in cell viability.
- Dose-response curves are plotted to determine the relative potency.

## **Apoptosis Assay**

Objective: To determine the capacity of Rituximab biosimilars to directly induce programmed cell death.

#### Materials:

- Target Cells: CD20-expressing cell lines (e.g., Raji cells).
- Antibodies: Rituximab biosimilar and reference product.
- Detection Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Instrumentation: Flow cytometer.

#### Protocol:

- Target cells are cultured with the Rituximab biosimilar or reference product for an extended period (e.g., 24-48 hours).
- Untreated cells serve as a negative control.
- After incubation, cells are harvested and washed with binding buffer.
- Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- The stained cells are analyzed by flow cytometry.
- The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells is quantified.
- The results for the biosimilar are compared to those of the reference product.



### Conclusion

The comprehensive functional characterization of Rituximab biosimilars is a critical component of the biosimilarity exercise. The data presented in this guide, compiled from various studies, indicates that approved Rituximab biosimilars demonstrate a high degree of functional similarity to the reference product. While minor variations in relative potency in ADCC and CDC assays have been observed in some instances, these are generally within the accepted range for biosimilarity. The detailed protocols and workflow diagrams provided herein offer a valuable resource for researchers involved in the development, characterization, and evaluation of Rituximab biosimilars. It is imperative for researchers to employ a battery of orthogonal and sensitive assays to build a robust data package that supports the "totality of the evidence" for biosimilarity.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessment of structural and functional similarity of biosimilar products: Rituximab as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and functional assessments demonstrating analytical similarity between rituximab biosimilar HLX01 and the MabThera® PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Physicochemical and Functional Comparability Between the Proposed Biosimilar Rituximab GP2013 and Originator Rituximab PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical and functional comparability between the proposed biosimilar rituximab GP2013 and originator rituximab PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of structural and functional similarity of biosimilar products: Rituximab as a case study PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparability of Antibody-Mediated Cell Killing Activity Between a Proposed Biosimilar RTXM83 and the Originator Rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of Rituximab biosimilars in functional assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13396804#head-to-head-comparison-of-rituximabbiosimilars-in-functional-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com